molecular formula C14H21N3O2S B2617650 5-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one CAS No. 1797859-64-3

5-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one

Cat. No.: B2617650
CAS No.: 1797859-64-3
M. Wt: 295.4
InChI Key: NSJMINBXRWPJRT-UHFFFAOYSA-N
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Description

5-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one is a complex organic compound that features a unique combination of functional groups, including a thiazepane ring, a pyridinone moiety, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an alkyl halide under basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine and an appropriate leaving group.

    Coupling with Pyridinone: The final step involves coupling the thiazepane intermediate with a pyridinone derivative through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the thiazepane ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for constructing diverse chemical entities.

    Materials Science: The compound’s functional groups may impart interesting properties to materials, such as enhanced conductivity or stability, making it useful in the development of advanced materials.

Mechanism of Action

The mechanism of action of 5-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s functional groups can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyridinium Salts: These compounds share the pyridinone moiety and exhibit similar reactivity and applications in medicinal chemistry and materials science.

    Thiazepane Derivatives: Compounds with the thiazepane ring structure may have comparable chemical properties and biological activities.

Uniqueness

5-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both a thiazepane ring and a pyridinone moiety in a single molecule is relatively rare, making it a valuable compound for research and development.

Properties

IUPAC Name

5-[3-[(dimethylamino)methyl]-1,4-thiazepane-4-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-16(2)9-12-10-20-7-3-6-17(12)14(19)11-4-5-13(18)15-8-11/h4-5,8,12H,3,6-7,9-10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJMINBXRWPJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1C(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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